molecular formula C23H31NO5S B3211585 4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide CAS No. 1091133-75-3

4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3211585
CAS No.: 1091133-75-3
M. Wt: 433.6 g/mol
InChI Key: KSOHNMROMAPROX-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an oxane ring, which adds to its structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Ethoxylation and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to the presence of the sulfonamide group.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxane ring and other substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups.

    Sulfonamide derivatives: Other sulfonamide-containing compounds.

Uniqueness

4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is unique due to its combination of an oxane ring, sulfonamide group, and specific ethoxy and methoxy substituents. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO5S/c1-5-29-22-17(2)14-19(15-18(22)3)30(25,26)24-16-23(10-12-28-13-11-23)20-8-6-7-9-21(20)27-4/h6-9,14-15,24H,5,10-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOHNMROMAPROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide

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